Delafloxacin is a Fluoroquinolone Antibacterial.
Delafloxacin is a fourth generation fluoroquinolone with expanded activity against gram-positive bacteria as well as atypical pathogens. Delafloxacin has been linked to mild ALT elevations during therapy, but has yet to be linked to instances of idiosyncratic acute liver injury with symptoms and jaundice as have been described with other fluoroquinolones.
See also: Delafloxacin Meglumine (active moiety of).
Delafloxacin
CAS No.: 189279-58-1
Cat. No.: VC0005255
Molecular Formula: C18H12ClF3N4O4
Molecular Weight: 440.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 189279-58-1 |
---|---|
Molecular Formula | C18H12ClF3N4O4 |
Molecular Weight | 440.8 g/mol |
IUPAC Name | 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C18H12ClF3N4O4/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30) |
Standard InChI Key | DYDCPNMLZGFQTM-UHFFFAOYSA-N |
SMILES | C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O |
Canonical SMILES | C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O |
Appearance | Assay:98%A crystalline solid |
Chemical Structure and Mechanism of Action
Molecular Characteristics
Delafloxacin (C₁₈H₁₂ClF₃N₄O₄; molecular weight 440.76 g/mol) features structural modifications that differentiate it from traditional fluoroquinolones . Key attributes include:
-
N-1 substitution: A bulky 6-amino-3,5-difluoro-2-pyridinyl group enhances steric hindrance, restoring activity against quinolone-resistant strains.
-
R-8 chlorine: Improves Gram-positive and anaerobic coverage while reducing phototoxicity risk compared to older fluoroquinolones.
-
Non-zwitterionic nature: Lacks a protonable group at position R-7, resulting in pH-dependent ionization that increases intracellular accumulation under acidic conditions .
Pharmacodynamic Targets
Delafloxacin uniquely inhibits both DNA gyrase (topoisomerase II) and topoisomerase IV with near-equivalent potency, a property termed "balanced targeting" . This dual inhibition:
-
Reduces susceptibility to single-target resistance mutations
-
Enhances bactericidal activity against S. aureus (MIC₉₀ = 0.06 mg/L vs. 32 mg/L for levofloxacin)
-
Maintains efficacy in acidic environments (pH 5.8–6.8) common in skin abscesses and biofilms
Table 1: Comparative Target Affinity of Delafloxacin vs. Other Fluoroquinolones
Organism | Target Enzyme | Delafloxacin IC₅₀ (μM) | Levofloxacin IC₅₀ (μM) |
---|---|---|---|
S. aureus | DNA Gyrase | 0.12 | 2.34 |
S. aureus | Topoisomerase IV | 0.18 | 1.89 |
E. coli | DNA Gyrase | 0.09 | 0.15 |
E. coli | Topoisomerase IV | 0.11 | 0.21 |
Data adapted from in vitro enzyme inhibition assays .
Pharmacokinetic Profile
Absorption and Distribution
Delafloxacin demonstrates linear pharmacokinetics across doses of 300–900 mg:
-
Steady-state volume of distribution: 30–48 L, indicating extensive tissue penetration
-
Protein binding: 84% (primarily albumin), with free fraction increasing to 31% at pH 6.0
Metabolism and Excretion
The drug undergoes limited hepatic metabolism:
Table 2: Key Pharmacokinetic Parameters
Parameter | IV 300 mg | Oral 450 mg |
---|---|---|
Cₘₐₓ (μg/mL) | 8.9 ± 2.1 | 9.2 ± 2.4 |
AUC₀–∞ (h·μg/mL) | 33.4 ± 6.8 | 34.1 ± 7.2 |
T₁/₂ (h) | 4.1 ± 0.9 | 4.3 ± 1.1 |
CL (L/h) | 9.0 ± 1.8 | 13.2 ± 3.1 |
Data from healthy volunteer studies .
Clinical Efficacy in ABSSSI
Phase II Trials
Two randomized controlled trials (N=406) established delafloxacin’s non-inferiority:
Table 3: Phase II Trial Outcomes
Study (Year) | Comparator | Clinical Cure Rate | Microbiological Eradication |
---|---|---|---|
O’Riordan (2015) | Tigecycline | 93.4% vs. 91.2% | 89.1% vs. 87.3% |
Kingsley (2016) | Vancomycin | 70.4% vs. 54.1%* | 82.6% vs. 78.9% |
*Statistically significant difference (p<0.05) .
Phase III Pivotal Trials
Pooled analysis of two trials (N=1,510) demonstrated:
Comparative Advantages Over Legacy Fluoroquinolones
Microbiological Potency
Therapeutic Applications
Current FDA-approved indications:
-
ABSSSI caused by MRSA, Streptococcus pyogenes, E. coli, and other susceptibles
Investigational uses: -
Community-acquired pneumonia (Phase III completed)
-
Complicated urinary tract infections (preclinical data promising)
Future Directions
Ongoing research priorities include:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume